The Architecture of 1,3-Dioleoyl-2-palmitoylglycerol-d5: A Comprehensive Guide to Regiospecific Lipidomics
The Architecture of 1,3-Dioleoyl-2-palmitoylglycerol-d5: A Comprehensive Guide to Regiospecific Lipidomics
Executive Summary
In the rapidly advancing fields of nutritional lipidomics and metabolic engineering, 1,3-Dioleoyl-2-palmitoylglycerol (OPO) stands as a critical structured triacylglycerol (TAG). Naturally abundant in human milk fat, OPO is defined by its regiospecificity: palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions[1]. To accurately quantify this molecule and trace its metabolic fate, researchers rely on 1,3-Dioleoyl-2-palmitoylglycerol-d5 (OPO-d5) , a stable isotope-labeled internal standard[2].
This whitepaper provides an in-depth technical analysis of OPO-d5, exploring its structural causality, metabolic significance, and the self-validating mass spectrometry workflows required for its absolute quantification.
Structural Causality and Isotopic Fidelity
The biological function of a triacylglycerol is dictated not just by its fatty acid composition, but by its stereospecific numbering (sn). The unique architecture of OPO prevents the formation of insoluble calcium soaps in the infant gut, thereby remitting constipation and improving calcium absorption[3].
When conducting high-resolution lipidomics, distinguishing endogenous OPO from its positional isomer POP (1,3-palmitoyl-2-oleoylglycerol) is analytically challenging. The introduction of OPO-d5 (Molecular Formula: C55H97D5O6) provides a +5 Da mass shift[4]. This deuteration typically occurs on the glycerol backbone. By placing the heavy isotopes on the backbone rather than the fatty acid tails, researchers prevent the loss of the isotopic label during the enzymatic cleavage of the sn-1 or sn-3 tails by lipases, ensuring the label remains intact on the resulting 2-monoacylglycerol (2-MAG).
Structural mapping of OPO-d5 highlighting sn-positional fatty acids and deuterium labeling.
Physicochemical Properties
The physical properties of OPO-d5 are identical to its unlabeled counterpart, ensuring identical chromatographic retention times—a fundamental requirement for mitigating matrix effects in LC-MS/MS.
Table 1: Physicochemical & Isotopic Properties of OPO-d5
| Parameter | Value | Causality / Analytical Significance |
| Molecular Formula | C55H97D5O6 | 5 Deuterium atoms ensure a +5 Da mass shift, preventing isotopic overlap with natural M+2/M+3 isotopes[2]. |
| Molecular Weight | 864.43 g/mol | Provides a distinct precursor ion [M+NH4]+ at m/z 882.5 compared to unlabeled OPO (m/z 877.4)[2]. |
| Regiochemistry | sn-1,3 Oleoyl; sn-2 Palmitoyl | Mimics human milk fat structure; critical for studying specific lipase cleavage kinetics[1]. |
| Physical State | Liquid/Oil (Ambient) | Requires careful handling and storage at -20°C to prevent auto-oxidation of unsaturated oleic chains[3]. |
Metabolic Pathways: The Importance of Regiospecificity
The position of palmitic acid fundamentally alters lipid metabolism. Pancreatic lipase is highly regiospecific, preferentially hydrolyzing fatty acids at the sn-1 and sn-3 positions.
When a standard vegetable oil (predominantly POP) is digested, free palmitic acid is released into the intestinal lumen. At physiological pH, free palmitic acid binds with dietary calcium to form insoluble calcium soaps, which are excreted. Conversely, when OPO is digested, the sn-1 and sn-3 oleic acids are cleaved and readily absorbed. The sn-2 palmitic acid remains attached to the glycerol backbone, forming 2-palmitoyl-monoglyceride (2-MAG), which is highly soluble and easily absorbed across the enterocyte membrane[5].
Causality of sn-2 palmitate positioning in OPO preventing calcium soap formation.
Synthesis and Enzymatic Acidolysis
The industrial and laboratory synthesis of OPO relies heavily on enzymatic acidolysis. Because chemical transesterification randomizes fatty acid positions, biocatalysts must be used to maintain sn-2 integrity.
A standard synthesis protocol involves a two-step process: dry fractionation of a palmitic-rich source (like leaf lard) followed by enzymatic acidolysis using an sn-1,3 specific lipase (e.g., Lipozyme RM IM) in the presence of oleic acid[1],[6]. The lipase selectively replaces the sn-1 and sn-3 fatty acids with oleic acid while leaving the sn-2 palmitate untouched, yielding high-purity OPO[6]. For OPO-d5, deuterated glycerol is utilized during the initial esterification phases before regiospecific modification.
Analytical Lipidomics: The Self-Validating MS Workflow
To quantify OPO in complex biological matrices (e.g., plasma, liver tissue, or infant formula), researchers utilize Multi-Dimension Mass Spectrometry (MDMS) or Silver-Ion HPLC coupled with tandem mass spectrometry[3].
Why the Workflow is Self-Validating
In mass spectrometry, matrix effects—such as ion suppression from co-eluting phospholipids—can artificially lower the signal of the target analyte. By spiking OPO-d5 into the sample before extraction, the labeled standard experiences the exact same extraction losses and ionization suppression as the endogenous OPO. Because the mass spectrometer measures the ratio of OPO to OPO-d5, these variables mathematically cancel out. A low signal due to poor extraction still yields the correct absolute concentration because the analyte-to-IS ratio remains constant.
Step-by-Step Methodology: Absolute Quantification of OPO
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Matrix Aliquoting and IS Spiking:
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Action: Aliquot 50 µL of plasma. Spike with 10 µL of OPO-d5 working solution (1 µg/mL).
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Causality: Early introduction of the internal standard ensures that any physical loss of lipids during downstream phase separation is mathematically corrected.
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Biphasic Lipid Extraction (Modified Bligh & Dyer):
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Action: Add 150 µL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes.
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Causality: The non-polar solvent partitions highly hydrophobic TAGs (like OPO) into the lower organic phase, while precipitating proteins at the aqueous interface, preventing column clogging.
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Chromatographic Separation (Silver-Ion HPLC):
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Action: Inject the reconstituted lower phase onto an Ag+-HPLC column.
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Causality: Silver-ion chromatography resolves regioisomers (OPO vs. POP) based on the interaction between Ag+ ions and the pi-electrons of the oleic acid double bonds[3].
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ESI-MS/MS Detection (MRM Mode):
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Action: Utilize an electrospray ionization source in positive mode with an ammonium acetate buffer.
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Causality: TAGs do not easily protonate. Ammonium acetate drives the formation of [M+NH4]+ adducts, which fragment predictably during collision-induced dissociation (CID) to yield diacylglycerol (DAG) product ions, allowing exact positional determination.
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Self-validating LC-MS/MS lipidomics workflow using OPO-d5 as an internal standard.
Quantitative MS Parameters
To accurately monitor OPO and OPO-d5, Multiple Reaction Monitoring (MRM) transitions are established based on the neutral loss of fatty acid chains.
Table 2: ESI-MS/MS MRM Transitions for OPO and OPO-d5
| Analyte | Precursor Ion [M+NH4]+ | Product Ion [DAG]+ | Collision Energy (eV) | Diagnostic Value |
| OPO (Unlabeled) | 877.4 | 577.5 (Loss of Oleic) | 25 | Identifies sn-1/3 cleavage. |
| OPO (Unlabeled) | 877.4 | 603.5 (Loss of Palmitic) | 25 | Identifies sn-2 cleavage (lower abundance). |
| OPO-d5 (Labeled) | 882.5 | 582.5 (Loss of Oleic) | 25 | Primary quantifier transition. |
| OPO-d5 (Labeled) | 882.5 | 608.5 (Loss of Palmitic) | 25 | Qualifier transition for isotopic fidelity. |
Conclusion
The utilization of 1,3-Dioleoyl-2-palmitoylglycerol-d5 is non-negotiable for rigorous lipidomic studies investigating infant nutrition, lipid metabolism, and structured TAG engineering. By leveraging its +5 Da mass shift and identical physicochemical behavior to endogenous OPO, researchers can construct self-validating analytical workflows that guarantee absolute quantitative accuracy, untangling the complex regiospecificity of human lipid metabolism.
References
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Journal of Agricultural and Food Chemistry. "Differences in Absorption and Metabolism between Structured 1,3-Oleate-2-palmitate Glycerol and 1-Oleate-2-palmitate-3-linoleate Glycerol on C57BL/6J Mice". ACS Publications. URL:[Link]
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National Institutes of Health (PubMed). "Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol". PubMed Central. URL:[Link]
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